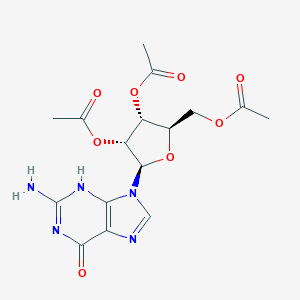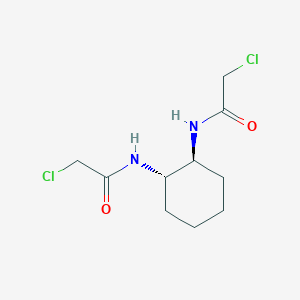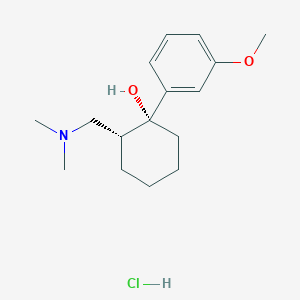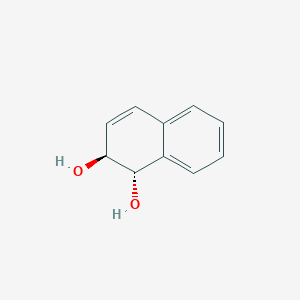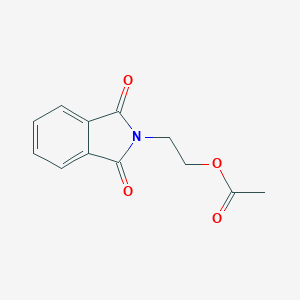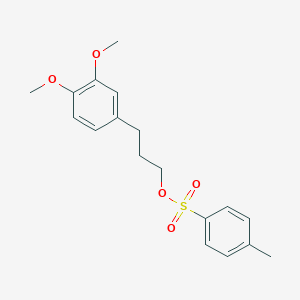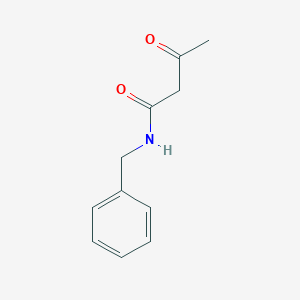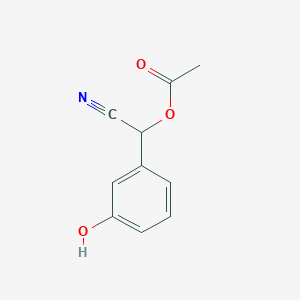
(3-Hydroxymandelonitrile)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxymandelonitrile)acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of mandelonitrile, which is a cyanogenic glycoside commonly found in plants. The synthesis method of (3-Hydroxymandelonitrile)acetate involves the reaction of mandelonitrile with acetic anhydride in the presence of a catalyst.
科学的研究の応用
(3-Hydroxymandelonitrile)acetate has been studied for its potential applications in scientific research. One of the main applications of this compound is in the synthesis of chiral pharmaceuticals. The compound has been used as a starting material for the synthesis of various chiral drugs such as beta-blockers and anti-inflammatory agents. (3-Hydroxymandelonitrile)acetate has also been studied for its potential anti-cancer properties. Studies have shown that the compound can inhibit the growth of cancer cells in vitro.
作用機序
The mechanism of action of (3-Hydroxymandelonitrile)acetate is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes such as tyrosinase and catechol oxidase. It is believed that the inhibition of these enzymes may contribute to the compound's anti-cancer properties.
生化学的および生理学的効果
(3-Hydroxymandelonitrile)acetate has been shown to have various biochemical and physiological effects. Studies have shown that the compound can reduce inflammation and oxidative stress in cells. It has also been shown to have antioxidant properties. In addition, (3-Hydroxymandelonitrile)acetate has been shown to have an effect on the immune system. Studies have shown that the compound can stimulate the production of certain cytokines that are involved in immune responses.
実験室実験の利点と制限
One of the main advantages of (3-Hydroxymandelonitrile)acetate for lab experiments is its availability. The compound can be synthesized in large quantities and is relatively inexpensive. In addition, the compound has been well-studied and its properties are well-known. However, one of the limitations of (3-Hydroxymandelonitrile)acetate is that it is not very soluble in water. This can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on (3-Hydroxymandelonitrile)acetate. One direction is to further explore the compound's potential anti-cancer properties. Studies could be conducted to investigate the compound's mechanism of action and its effectiveness against different types of cancer cells. Another direction is to explore the compound's potential as an antioxidant and anti-inflammatory agent. Studies could be conducted to investigate the compound's effects on different cell types and in animal models. Finally, research could be conducted to develop new synthesis methods for (3-Hydroxymandelonitrile)acetate that are more efficient and environmentally friendly.
合成法
The synthesis of (3-Hydroxymandelonitrile)acetate involves the reaction of mandelonitrile with acetic anhydride in the presence of a catalyst. The reaction yields (3-Hydroxymandelonitrile)acetate as the main product. The catalyst used in the reaction is usually a Lewis acid such as zinc chloride or aluminum chloride. The reaction is typically carried out at room temperature for several hours. The product is then purified by recrystallization from a suitable solvent.
特性
IUPAC Name |
[cyano-(3-hydroxyphenyl)methyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(12)14-10(6-11)8-3-2-4-9(13)5-8/h2-5,10,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVSUXZPCHILOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#N)C1=CC(=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400055 |
Source


|
| Record name | (3-Hydroxymandelonitrile)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxymandelonitrile)acetate | |
CAS RN |
887406-43-1 |
Source


|
| Record name | (3-Hydroxymandelonitrile)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

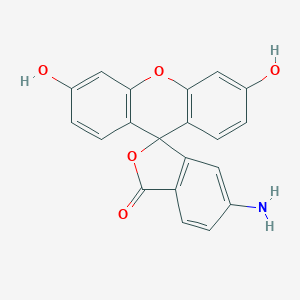
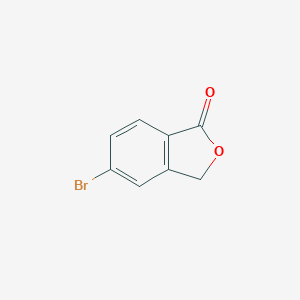
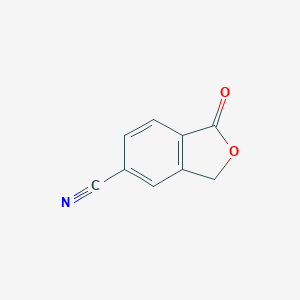
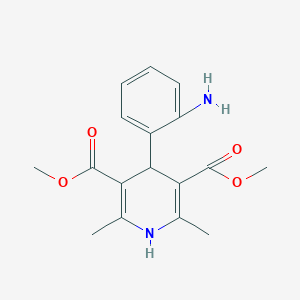
![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)
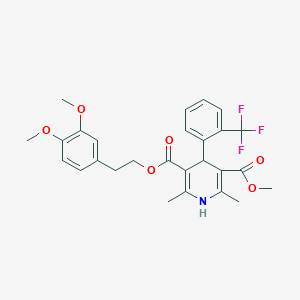
![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)
